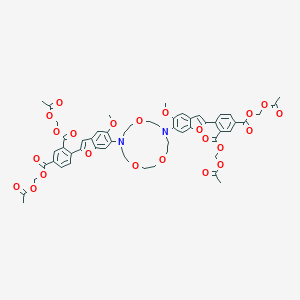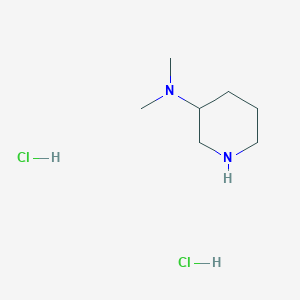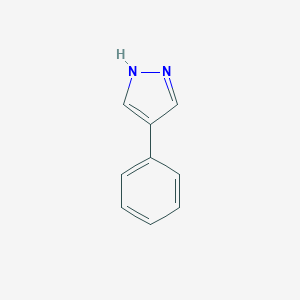
4-Phenyl-1H-pyrazole
Vue d'ensemble
Description
4-Phenyl-1H-pyrazole belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
Pyrazole derivatives are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . A special emphasis is placed on a thorough examination of response processes .Molecular Structure Analysis
4-Phenyl-1H-pyrazole has a molecular formula of C9H8N2 and a molecular weight of 144.17 g/mol . It has a 5-membered heterocyclic aromatic ring structure with two adjacent nitrogen atoms .Chemical Reactions Analysis
Pyrazole derivatives target different metabolic pathways of both Gram-positive and Gram-negative bacteria . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
4-Phenyl-1H-pyrazole has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . It has a Rotatable Bond Count of 1 and a Topological Polar Surface Area of 28.7 Ų .Applications De Recherche Scientifique
Biological and Pharmacological Applications
4-Phenyl-1H-pyrazole derivatives have shown a wide range of biological and pharmacological activities . These include antitumor , analgesic , anti-inflammatory , antimicrobial , antitubercular , antileishmanial activity , ACE inhibitors , antidiabetic , antiparkinsonian and neuroprotective properties .
Synthesis of Relevant Chemicals
Pyrazole-containing compounds, including 4-Phenyl-1H-pyrazole, are influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in various fields .
Material Science Applications
In the field of material science, 4-Phenyl-1H-pyrazole and its derivatives have found significant applications. They are used as synthetic intermediates in the preparation of relevant chemicals .
Industrial Applications
4-Phenyl-1H-pyrazole has also found applications in various industrial fields. It is used as a synthetic intermediate in the preparation of industrially crucial chemicals .
Antioxidant Activity
A series of lipoic acid (LA) and 4-Phenyl-1H-pyrazole hybrids have been designed, synthesized, and evaluated. These compounds have been identified as potent bifunctional Rho-associated kinase (ROCK) inhibitors with antioxidant activity .
Neuroprotection
The same series of lipoic acid (LA) and 4-Phenyl-1H-pyrazole hybrids have also shown neuroprotective properties .
Herbicidal Properties
4-Phenyl-1H-pyrazole derivatives have been found to possess herbicidal properties .
Photophysical Properties
Pyrazole derivatives, including 4-Phenyl-1H-pyrazole, have valuable synthetical, biological, and photophysical properties .
Safety And Hazards
Orientations Futures
Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
Propriétés
IUPAC Name |
4-phenyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-2-4-8(5-3-1)9-6-10-11-7-9/h1-7H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGKNEKFDGOXPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80144491 | |
| Record name | 4-Phenylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80144491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-1H-pyrazole | |
CAS RN |
10199-68-5 | |
| Record name | 4-Phenylpyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010199685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80144491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-Phenyl-1H-pyrazole a promising scaffold for drug discovery?
A: The 4-Phenyl-1H-pyrazole core offers attractive features for drug design, including synthetic versatility and the ability to interact with diverse biological targets. For instance, it has shown promise as a scaffold for developing Protein Kinase B (PKB) inhibitors. [] Researchers have identified 5-methyl-4-phenyl-1H-pyrazole as a starting point and successfully generated potent analogues through structure-based design. []
Q2: Can you provide examples of how modifications to the 4-Phenyl-1H-pyrazole structure impact its biological activity?
A: Absolutely. Introducing specific substituents on the pyrazole ring can significantly alter the compound's potency and selectivity. For example, adding a lipoic acid moiety to the 4-Phenyl-1H-pyrazole scaffold resulted in the development of hybrid molecules with potent Rho-associated kinase (ROCK) inhibitory activity and antioxidant properties. [] This highlights the potential of structure-activity relationship (SAR) studies in optimizing 4-Phenyl-1H-pyrazole derivatives for desired biological effects.
Q3: How does 4-Phenyl-1H-pyrazole contribute to the design of metal complexes?
A: 4-Phenyl-1H-pyrazole serves as a valuable building block in synthesizing ligands for metal complexes. For example, it has been used to create pyrazolate-bridged compartmental N-Heterocyclic Carbene (NHC) ligands. [] These ligands can coordinate with silver(I) ions, leading to the formation of diverse tetrasilver(I) complexes with potential applications in catalysis and materials science. []
Q4: What are the potential applications of 4-Phenyl-1H-pyrazole derivatives in medicinal chemistry beyond kinase inhibition?
A: Beyond kinase inhibition, 4-Phenyl-1H-pyrazole derivatives demonstrate potential in other therapeutic areas. Researchers have explored their use as antibacterial agents, particularly against Staphylococcus aureus strains. [] Notably, N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide exhibited potent activity against both methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) S. aureus isolates. []
Q5: Are there any studies exploring the structure of 4-Phenyl-1H-pyrazole derivatives using computational methods?
A: Yes, computational chemistry techniques provide valuable insights into the structure and properties of 4-Phenyl-1H-pyrazole derivatives. Researchers have combined multinuclear magnetic resonance spectroscopy with DFT calculations to confirm the structure of 3-phenyl-5-(R)-7-trifluoromethylpyrazolo[1,5-a]pyrimidines. [] These computational studies aid in understanding the structural features contributing to the observed biological activity and guide further optimization efforts.
Q6: What analytical techniques are employed to characterize and study 4-Phenyl-1H-pyrazole derivatives?
A6: Various analytical techniques are crucial for characterizing and studying 4-Phenyl-1H-pyrazole derivatives. These include:
- NMR Spectroscopy: Provides detailed structural information, including 1H, 13C, and 15N NMR. [, ]
- X-ray Crystallography: Reveals the three-dimensional structure of compounds, offering insights into their binding modes and molecular interactions. [, ]
- Mass Spectrometry: Used for molecular weight determination and identification of fragments, aiding in structural elucidation. []
- Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) provide information about thermal stability and decomposition temperatures, crucial for evaluating heat-resistant properties. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

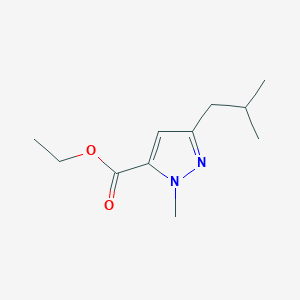
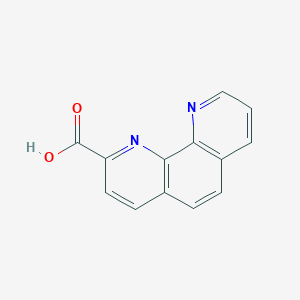
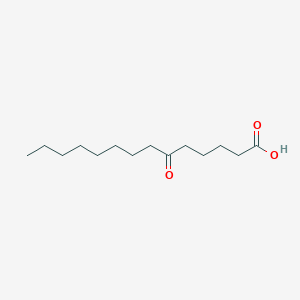
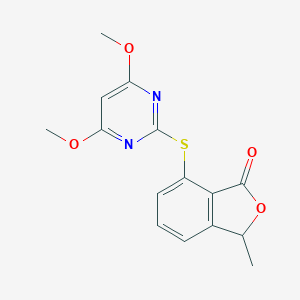
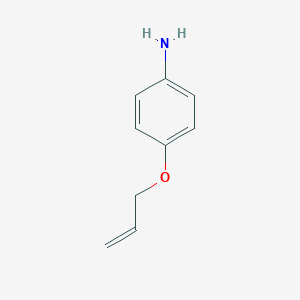

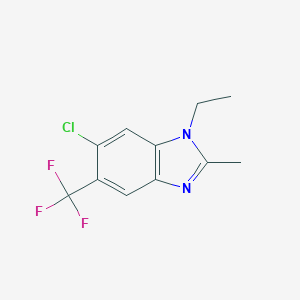
![Dispiro[5.2.5.2]hexadecan-1-one](/img/structure/B154799.png)
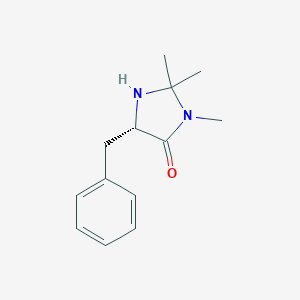


![ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B154806.png)
